1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine

Catalog No.
S1551699
CAS No.
2074-05-7
M.F
C15H11ClF3NO4
M. Wt
294.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine

CAS Number

2074-05-7

Product Name

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine

IUPAC Name

N-[(E)-heptylideneamino]-2,4-dinitroaniline

Molecular Formula

C15H11ClF3NO4

Molecular Weight

294.31 g/mol

InChI

InChI=1S/C13H18N4O4/c1-2-3-4-5-6-9-14-15-12-8-7-11(16(18)19)10-13(12)17(20)21/h7-10,15H,2-6H2,1H3/b14-9+

InChI Key

HAPHKPXFYXPWDK-NTEUORMPSA-N

SMILES

CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

Heptaldehyde Dinitrophenyl hydrazine derivative

Canonical SMILES

CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

CCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Identification and Characterization:

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine (1-(2,4-DNP)-2-heptylidenehydrazine) is an organic compound belonging to the class of dinitrophenylhydrazones (DNPHs) []. Its chemical formula is C₁₃H₁₈N₄O₄ and its PubChem ID is 9568085 []. DNPHs are characterized by the presence of a 2,4-dinitrophenyl group (C₆H₃(NO₂)₂-) attached to a hydrazone functional group (R₂C=N-NH₂) through a carbon-carbon double bond (C=N) []. In 1-(2,4-DNP)-2-heptylidenehydrazine, the R₂ group is a heptylidene moiety (CH₃(CH₂)₆CH=), derived from heptanal (CH₃(CH₂)₆CHO).

Application in Aldehyde and Ketone Detection:

The primary application of 1-(2,4-DNP)-2-heptylidenehydrazine, and DNPHs in general, lies in the qualitative identification and characterization of aldehydes and ketones []. DNPHs react readily with the carbonyl group (C=O) of aldehydes and ketones to form the corresponding hydrazone derivatives. These derivatives are typically brightly colored solids with distinct melting points, allowing for their easy identification through visual inspection and melting point determination []. 1-(2,4-DNP)-2-heptylidenehydrazine, specifically, has been employed in the detection of various aldehydes and ketones, including heptanal, benzaldehyde, and acetone.

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine belongs to a class of organic compounds known as dinitrophenylhydrazones (DNPHs). DNPHs are formed by the reaction of a carbonyl group (C=O) with 2,4-dinitrophenylhydrazine. In this case, the carbonyl group comes from heptanal (a 7-carbon aldehyde). DNPHs are commonly used for the identification of carbonyl-containing compounds due to their formation of brightly colored crystalline derivatives.


Molecular Structure Analysis

The key features of the molecule include:

  • A central hydrazine (N-N) group bonded to a 2,4-dinitrophenyl (C6H3(NO2)2) ring. The nitro groups (NO2) are attached at positions 2 and 4 of the phenyl ring.
  • A heptylidene (CH3(CH2)6CH=) group attached to the other nitrogen atom of the hydrazine. The double bond (C=) creates an imine functional group.

Chemical Reactions Analysis

The synthesis of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine likely involves the reaction of heptanal with 2,4-dinitrophenylhydrazine in an acidic medium. The balanced chemical equation for this reaction is:

C6H13CHO (heptanal) + C6H4N2O4 (2,4-dinitrophenylhydrazine) -> C6H3(NO2)2N-N=CH(CH2)6CH3 (1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine) + H2O (water)

Information on decomposition reactions or other specific reactions involving this compound is not available in the scientific literature searched.


Physical And Chemical Properties Analysis

Mechanism of Action (Not Applicable)

This section is not applicable as 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is not reported to have a specific biological function.

Dinitrophenylhydrazine, a precursor in the synthesis of DNPHs, is a known irritant and can cause skin and eye damage. It is also suspected to be a carcinogen []. Due to the structural similarity, 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is likely to exhibit similar hazards.

, primarily involving nucleophilic addition and condensation reactions. A significant reaction involves the formation of hydrazones when reacted with carbonyl compounds such as aldehydes and ketones. The general reaction can be represented as follows:

RCHO+1 2 4 Dinitrophenyl 2 heptylidenehydrazineRCH N N 2 4 DNP +H2O\text{RCHO}+\text{1 2 4 Dinitrophenyl 2 heptylidenehydrazine}\rightarrow \text{RCH N N 2 4 DNP }+\text{H}_2\text{O}

This reaction is categorized as an addition-elimination mechanism where the nucleophilic nitrogen from the hydrazine attacks the carbonyl carbon, leading to the elimination of water.

The synthesis of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine typically involves a condensation reaction between 2,4-dinitrophenylhydrazine and an appropriate aldehyde or ketone containing a heptyl chain. The following steps outline a general synthetic route:

  • Reagents: Combine 2,4-dinitrophenylhydrazine with an aldehyde or ketone (e.g., heptanal) in an acidic medium (commonly hydrochloric acid).
  • Reaction Conditions: Heat the mixture under reflux for several hours to facilitate the reaction.
  • Isolation: Upon completion, cool the mixture and precipitate the product by filtration.
  • Purification: Recrystallize from suitable solvents like ethanol or dimethylformamide to obtain pure 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine.

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine has applications primarily in analytical chemistry as a reagent for detecting carbonyl compounds through the formation of colored precipitates. This property is utilized in qualitative organic analysis and can aid in identifying unknown substances in laboratory settings.

Interaction studies involving 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine focus on its reactivity with various functional groups. It is particularly effective with aldehydes and ketones, forming stable derivatives that can be analyzed for their melting points and spectral properties. Such studies are crucial for understanding its behavior in complex mixtures and its utility as an analytical tool.

Several compounds share structural similarities with 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine, particularly within the class of dinitrophenyl hydrazines. Here are some notable examples:

  • 2,4-Dinitrophenylhydrazine: This compound serves as a fundamental reagent for detecting carbonyls and is often used in laboratory tests.
  • Benzaldehyde 2,4-dinitrophenylhydrazone: A derivative formed from benzaldehyde that exhibits similar reactivity patterns.
  • p-Tolualdehyde 2,4-dinitrophenylhydrazone: Another derivative that includes a methyl group at the para position of the aromatic ring.

Comparison Table

Compound NameStructure CharacteristicsUnique Features
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazineContains heptyl chain and dinitrophenyl groupSpecific reactivity with long-chain aldehydes
2,4-DinitrophenylhydrazineBasic structure without aliphatic chainWidely used as an analytical reagent
Benzaldehyde 2,4-dinitrophenylhydrazoneSimple aromatic structureCommonly used for identifying aromatic carbonyls
p-Tolualdehyde 2,4-dinitrophenylhydrazoneMethyl group at para positionInfluences reactivity compared to ortho/para isomers

Molecular Formula and Structure

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is an organic compound with the molecular formula C₁₃H₁₈N₄O₄ [1]. The compound has a molecular weight of 294.31 g/mol [2]. The chemical structure consists of a seven-carbon aliphatic chain (heptyl group) connected through a hydrazone linkage to a 2,4-dinitrophenyl moiety [3].

The International Union of Pure and Applied Chemistry name for this compound is N-[(E)-heptylideneamino]-2,4-dinitroaniline [2]. The compound is also known as heptanal 2,4-dinitrophenylhydrazone, reflecting its formation from heptanal and 2,4-dinitrophenylhydrazine [2] [3].

PropertyValueReference
Molecular FormulaC₁₃H₁₈N₄O₄ [1] [2]
Molecular Weight294.31 g/mol [2] [8]
Chemical Abstracts Service Number2074-05-7 [2] [8]
Simplified Molecular-Input Line-Entry SystemCCCCCC/C=N/NC1=C(N+[O-])C=C(N+[O-])C=C1 [1]
International Chemical Identifier KeyHAPHKPXFYXPWDK-NTEUORMPSA-N [2] [8]

The molecular structure exhibits an E-configuration at the carbon-nitrogen double bond, which is the thermodynamically more stable isomer [15]. The compound features two nitro groups positioned at the 2- and 4-positions of the benzene ring, which significantly influence its electronic properties and reactivity [3].

Physical Properties

Melting Point Characteristics (99-102°C)

The melting point of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is reported to be 99-102°C [8] [17] [18]. This relatively sharp melting range indicates good purity and crystalline organization of the compound. The melting point characteristics are consistent with other 2,4-dinitrophenylhydrazone derivatives, where the presence of the dinitrophenyl group contributes to intermolecular interactions that stabilize the crystal lattice [15].

Thermal analysis studies of related 2,4-dinitrophenylhydrazone compounds have shown that these materials undergo melting followed by thermal decomposition at elevated temperatures [33]. The decomposition process typically occurs through multiple steps, involving dehydration and subsequent breakdown of the molecular structure [33].

Solubility Profile in Various Solvents

The solubility characteristics of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine reflect its mixed hydrophobic-hydrophilic nature. The compound demonstrates limited solubility in water due to its extended aliphatic chain and aromatic character [16]. The seven-carbon heptyl chain contributes significantly to the hydrophobic character of the molecule [19].

The compound shows enhanced solubility in organic solvents, particularly those capable of forming hydrogen bonds or accommodating aromatic interactions [16]. Standard preparation methods utilize acetonitrile as a solvent for analytical applications, indicating good compatibility with this polar aprotic solvent [16] [18].

Solvent TypeSolubility CharacteristicsReference
WaterLimited solubility [19]
AcetonitrileGood solubility [16] [18]
EthanolModerate to good solubility [32]
MethanolModerate to good solubility [32]

The presence of the hydrazone functional group allows for potential hydrogen bonding interactions with protic solvents, while the aromatic dinitrophenyl system can engage in π-π interactions with aromatic solvents [15].

Spectroscopic Properties

The spectroscopic properties of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine provide valuable insights into its molecular structure and electronic characteristics. Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule [10].

Nuclear magnetic resonance spectroscopy shows distinctive patterns for the hydrazone proton and the aromatic protons of the dinitrophenyl ring [11]. The hydrazone configuration exhibits characteristic chemical shifts that confirm the E-stereochemistry of the compound [15].

Ultraviolet-visible spectroscopy demonstrates absorption bands typical of 2,4-dinitrophenylhydrazone derivatives [11]. The electronic transitions observed include π→π* transitions primarily associated with the aromatic system and n→π* transitions involving the nitrogen atoms of the hydrazone linkage [11] [41].

Spectroscopic MethodKey ObservationsReference
InfraredCharacteristic N-H, C=N, and NO₂ stretching frequencies [10]
Nuclear Magnetic ResonanceE-configuration confirmation [11] [15]
Ultraviolet-Visibleπ→π* and n→π* electronic transitions [11] [41]

Chemical Stability and Reactivity

The chemical stability of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is influenced by several structural factors. The compound exhibits relative stability under normal storage conditions but shows susceptibility to acid-catalyzed isomerization [15]. The presence of trace acids can lead to E-Z isomerization, affecting the compound's properties and analytical behavior [15].

The reactivity profile is dominated by the hydrazone functional group and the electron-withdrawing effects of the nitro substituents [23]. The 2,4-dinitrophenyl moiety activates the hydrazone nitrogen toward nucleophilic attack, while the carbonyl carbon of the original aldehyde component becomes electrophilic [23].

Thermal stability studies indicate that the compound undergoes decomposition at elevated temperatures through a multi-step mechanism [33]. The decomposition pathway involves initial dehydration followed by fragmentation of the molecular structure [33].

Stability FactorObservationReference
Acid SensitivityE-Z isomerization in acidic conditions [15]
Thermal StabilityDecomposition above melting point [33]
Storage ConditionsStable under normal conditions [18]

Structural Isomerism and Conformational Analysis

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine exhibits E-Z isomerism around the carbon-nitrogen double bond of the hydrazone linkage [15]. The E-isomer is the predominant form under neutral conditions and represents the thermodynamically more stable configuration [15].

The conformational preference is influenced by intramolecular interactions and steric considerations [24]. The E-configuration minimizes steric interactions between the heptyl chain and the aromatic ring system [15]. Quantum chemical calculations have demonstrated that the E-isomer is energetically favored over the Z-isomer [24].

Crystallographic studies of related 2,4-dinitrophenylhydrazone compounds reveal that these molecules adopt essentially planar conformations, with minimal deviation from planarity in the hydrazone bridge region [22]. The aromatic ring and the hydrazone moiety typically maintain coplanarity, facilitating extended conjugation [22].

Isomeric FormRelative StabilityStructural FeaturesReference
E-IsomerThermodynamically favoredMinimal steric hindrance [15] [24]
Z-IsomerLess stableIncreased steric interactions [15] [24]
Planar ConformationPreferred geometryExtended conjugation [22]

Electronic Structure and Bonding Characteristics

The electronic structure of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is characterized by extended conjugation between the aromatic ring system and the hydrazone functional group [31]. The presence of two nitro groups at the 2- and 4-positions significantly affects the electron distribution and molecular orbital characteristics [31].

Density functional theory calculations reveal that the highest occupied molecular orbital is primarily localized on the aromatic ring and the hydrazone nitrogen atoms, while the lowest unoccupied molecular orbital involves the nitro groups and the aromatic π-system [31] [40]. This orbital arrangement facilitates charge transfer interactions and influences the compound's reactivity patterns [31].

The carbon-nitrogen double bond in the hydrazone linkage exhibits partial double bond character with a bond length typically around 1.28 Å, which is shorter than a typical single C-N bond but longer than a pure double bond [28]. The nitrogen-nitrogen single bond shows a length of approximately 1.34 Å, reflecting the sp² hybridization of both nitrogen atoms [28].

Electronic ParameterValue/CharacteristicReference
C=N Bond Length~1.28 Å [28]
N-N Bond Length~1.34 Å [28]
Highest Occupied Molecular OrbitalAromatic ring and hydrazone N [31] [40]
Lowest Unoccupied Molecular OrbitalNitro groups and aromatic π-system [31] [40]

XLogP3

3.3

Dates

Modify: 2023-08-15

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